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Introduction
PF-06840003, also known as EOS200271, is an investigational, orally bioavailable small

molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2]

IDO1 is an immunosuppressive enzyme frequently overexpressed in the tumor

microenvironment.[1][2] By catalyzing the degradation of the essential amino acid tryptophan

into kynurenine, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells

while promoting the generation and function of regulatory T cells (Tregs), thereby enabling

tumors to evade immune surveillance.[1][2][3]

The inhibition of IDO1 by PF-06840003 is designed to restore anti-tumor immunity by

increasing tryptophan levels and reducing kynurenine levels.[1][3] This action reverses the

immunosuppressive effects, leading to the proliferation and activation of various immune cells.

[1] Preclinical studies have demonstrated that combining PF-06840003 with immune

checkpoint inhibitors, such as anti-PD-L1 therapy, results in synergistic anti-tumor activity.[1][4]

Anti-PD-L1 therapy can lead to an adaptive increase in IDO1 expression, suggesting that the

concurrent inhibition of IDO1 can overcome this resistance mechanism and enhance the

efficacy of PD-1/PD-L1 blockade.[4]

These application notes provide a summary of the preclinical and clinical data for PF-06840003
and detailed protocols for key experiments to evaluate its combination with anti-PD-L1 therapy.
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Data Presentation
Preclinical Activity of PF-06840003

Parameter Species/Cell Line Value Reference

IDO1 Inhibition (IC50) Human (recombinant) 0.41 µM [5]

Mouse (recombinant) 1.5 µM [5]

Dog (recombinant) 0.59 µM [5]

Cellular IDO1 Activity

(IC50)
HeLa cells 1.8 µM [5]

THP-1 cells 1.7 µM [5]

In Vivo Kynurenine

Reduction

Mouse syngeneic

tumor models
>80% in tumor [4][5][6]

Clinical Pharmacodynamics of PF-06840003
(NCT02764151)

Dose Level Parameter Result Reference

500 mg BID
Kynurenine Inhibition

(plasma)

75% mean inhibition

of 13C10 kynurenine

500 mg BID

Endogenous

Kynurenine Inhibition

(plasma)

24% mean inhibition

500 mg BID

CSF-to-Plasma Ratio

of PF-06840002

(active enantiomer)

1.00
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Caption: Combined inhibition of IDO1 and PD-L1 signaling pathways.
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Caption: Experimental workflow for evaluating PF-06840003 and anti-PD-L1 combination.

Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cell-Based)
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This protocol is adapted from general procedures for evaluating IDO1 inhibitors in a cellular

context.[7][8]

Objective: To determine the IC50 of PF-06840003 for IDO1 in a cellular environment.

Materials:

HeLa or SKOV-3 cancer cell line (known to express IDO1 upon stimulation)

Recombinant human interferon-gamma (IFN-γ)

PF-06840003

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [PDAB] or LC-

MS/MS)

Procedure:

Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 104 to 5 x 104

cells per well and allow them to adhere overnight.[8]

IDO1 Induction: The following day, replace the medium with fresh medium containing 100

ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24 hours.[8]

Inhibitor Treatment: Prepare serial dilutions of PF-06840003 in complete culture medium.

Remove the IFN-γ-containing medium from the cells and add 200 µL of the medium with the

various concentrations of PF-06840003. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Kynurenine Measurement:

PDAB Method: Transfer 100-150 µL of the cell culture supernatant to a new 96-well plate.

Add an equal volume of PDAB reagent (e.g., 2% w/v in acetic acid). After a 10-minute
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incubation at room temperature, measure the absorbance at 480 nm.

LC-MS/MS Method: Collect the supernatant for analysis of kynurenine and tryptophan

concentrations as described in Protocol 3.

Data Analysis: Generate a standard curve using known concentrations of kynurenine.

Calculate the percentage of IDO1 inhibition for each concentration of PF-06840003 relative

to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter

logistic curve.

T-Cell Proliferation/Anergy Reversal Assay
This protocol is a representative method to assess the ability of PF-06840003 to rescue T-cells

from IDO1-mediated suppression.[7][9]

Objective: To evaluate the effect of PF-06840003 on T-cell proliferation in the presence of

IDO1-expressing cancer cells.

Materials:

IDO1-inducible cancer cell line (e.g., SKOV-3)

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

Recombinant human IFN-γ

PF-06840003

T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or Phytohaemagglutinin [PHA])

Proliferation assay reagents (e.g., CFSE, 3H-thymidine, or CellTiter-Glo®)

Procedure:

Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1

expression with 100 ng/mL IFN-γ for 24 hours as described in Protocol 1.

Isolate and Label T-Cells (if using primary cells): Isolate PBMCs from healthy donor blood

using Ficoll-Paque density gradient centrifugation. If tracking proliferation by dye dilution,
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label the T-cells with CFSE according to the manufacturer's instructions.

Co-culture Setup:

Wash the IDO1-induced SKOV-3 cells to remove excess IFN-γ.

Add the T-cells (e.g., 1 x 105 cells/well) to the wells containing the SKOV-3 cells.

Add T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).

Add serial dilutions of PF-06840003 or vehicle control to the co-culture.

Incubation: Incubate the co-culture for 72-96 hours.

Measure T-Cell Proliferation:

CFSE Dilution: Harvest the T-cells and analyze CFSE fluorescence by flow cytometry.

Proliferation is indicated by a decrease in CFSE intensity.

3H-Thymidine Incorporation: Add 3H-thymidine to the culture for the final 18 hours of

incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using

a scintillation counter.

CellTiter-Glo®: Measure ATP content as an indicator of cell viability and proliferation

according to the manufacturer's protocol.

Data Analysis: Compare the proliferation of T-cells in the presence of PF-06840003 to the

vehicle control to determine the extent of anergy reversal.

In Vivo Syngeneic Tumor Model Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of PF-06840003 in

combination with an anti-PD-L1 antibody. Preclinical studies for PF-06840003 have utilized

models such as the GL261 murine glioma model.[10]

Objective: To evaluate the anti-tumor efficacy of PF-06840003 as a monotherapy and in

combination with anti-PD-L1 in a syngeneic mouse model.
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Materials:

BALB/c or C57BL/6 mice

Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, or GL261 glioma for

C57BL/6)

PF-06840003 formulated for oral administration

Anti-mouse PD-L1 antibody (or isotype control)

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 CT26

cells) into the flank of the mice.

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a

predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g.,

n=8-10 mice per group):

Group 1: Vehicle control

Group 2: PF-06840003

Group 3: Isotype control antibody

Group 4: Anti-PD-L1 antibody

Group 5: PF-06840003 + Anti-PD-L1 antibody

Treatment Administration:

Administer PF-06840003 orally, for example, twice daily (BID).

Administer the anti-PD-L1 antibody intraperitoneally, for example, twice a week.
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Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate

tumor volume (e.g., Volume = 0.5 x length x width²).

Endpoint: Continue treatment and monitoring until tumors in the control group reach a

predetermined endpoint size or for a specified duration. Euthanize mice if tumors become

ulcerated or if they show signs of excessive distress.

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for

statistically significant differences in tumor growth between the treatment groups. Tumor

growth inhibition (TGI) can be calculated.

Kynurenine and Tryptophan Measurement in Plasma
and Tumor Tissue
This protocol provides a general method for sample preparation for LC-MS/MS analysis.[3][11]

[12][13]

Objective: To quantify the levels of kynurenine and tryptophan in biological samples to assess

the pharmacodynamic effect of PF-06840003.

Materials:

Plasma or tumor tissue samples

Internal standards (e.g., deuterated kynurenine and tryptophan)

Protein precipitation solution (e.g., methanol or trichloroacetic acid)

LC-MS/MS system

Procedure:

Sample Preparation (Plasma):

Thaw plasma samples on ice.

To a 50 µL aliquot of plasma, add internal standards.
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Add 150 µL of ice-cold methanol to precipitate proteins.[14]

Vortex and incubate at -20°C for 30 minutes.[14]

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[11]

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[14]

Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.[14]

Sample Preparation (Tumor Tissue):

Weigh the frozen tumor tissue and homogenize it in a suitable buffer on ice.

Take an aliquot of the homogenate for protein quantification.

To the remaining homogenate, add internal standards and precipitate proteins as

described for plasma.

Proceed with centrifugation, evaporation, and reconstitution for LC-MS/MS analysis.

LC-MS/MS Analysis:

Use a C18 reversed-phase column for chromatographic separation.

Employ a tandem mass spectrometer with positive electrospray ionization and operate in

multiple reaction monitoring (MRM) mode to detect and quantify tryptophan, kynurenine,

and their respective internal standards.

Data Analysis: Calculate the concentrations of kynurenine and tryptophan based on the

standard curves generated from known concentrations of the analytes. The

kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.

Conclusion
PF-06840003 is a potent and selective IDO1 inhibitor with a clear mechanism of action that

supports its use in combination with anti-PD-L1 therapy. The provided data and protocols offer

a framework for researchers to further investigate this promising combination in preclinical and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.tandfonline.com/doi/full/10.4155/bio-2016-0111
https://www.tandfonline.com/doi/full/10.4155/bio-2016-0111
https://www.jove.com/t/61031/simultaneous-quantification-selected-kynurenines-analyzed-liquid
https://www.tandfonline.com/doi/full/10.4155/bio-2016-0111
https://www.tandfonline.com/doi/full/10.4155/bio-2016-0111
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


clinical settings. The synergistic effect of relieving IDO1-mediated immunosuppression while

simultaneously blocking the PD-1/PD-L1 checkpoint holds significant potential for enhancing

anti-tumor immune responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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